molecular formula C18H21NOS B5860375 N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE

N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE

Cat. No.: B5860375
M. Wt: 299.4 g/mol
InChI Key: FNECGBZWVSGFEV-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves the reaction of 4-methylbenzylamine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted amides.

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-2-methylphenyl)acetamide
  • Acetamide, N-(2-methylphenyl)
  • Acetamide, N-(4-methylphenyl)

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual aromatic substituents and sulfanyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14-7-9-16(10-8-14)11-19-18(20)13-21-12-17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNECGBZWVSGFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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